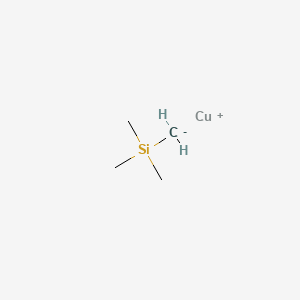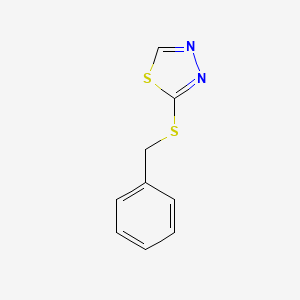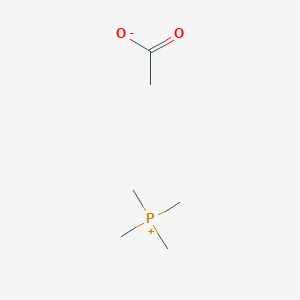
Tetramethylphosphanium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylphosphanium acetate is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a positively charged phosphorus atom bonded to four methyl groups and an acetate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylphosphanium acetate can be synthesized through the reaction of tetramethylphosphine with acetic acid. The reaction typically occurs under mild conditions, with the phosphine acting as a nucleophile and the acetic acid providing the acetate anion. The reaction can be represented as follows:
P(CH3)4+CH3COOH→[P(CH3)4]+[CH3COO]−
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylphosphanium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The acetate anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides and other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tetramethylphosphine oxide.
Reduction: Tetramethylphosphine.
Substitution: Various phosphonium salts depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Tetramethylphosphanium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving phosphonium salts and their biological activities.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tetramethylphosphanium acetate involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with nucleophilic sites in biological molecules, leading to changes in their structure and function. The acetate anion can also participate in reactions, contributing to the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
- Tetramethylphosphonium chloride
- Tetramethylphosphonium bromide
- Tetramethylphosphonium iodide
Comparison: Tetramethylphosphanium acetate is unique due to the presence of the acetate anion, which imparts different chemical properties compared to other tetramethylphosphonium salts. The acetate anion can participate in esterification reactions, making it useful in organic synthesis. Additionally, the compound’s solubility and reactivity can vary based on the anion present, highlighting its distinct characteristics.
Eigenschaften
CAS-Nummer |
52987-83-4 |
|---|---|
Molekularformel |
C6H15O2P |
Molekulargewicht |
150.16 g/mol |
IUPAC-Name |
tetramethylphosphanium;acetate |
InChI |
InChI=1S/C4H12P.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HYVDRSVZYMKTKG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].C[P+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


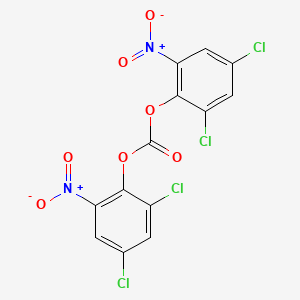
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)



![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
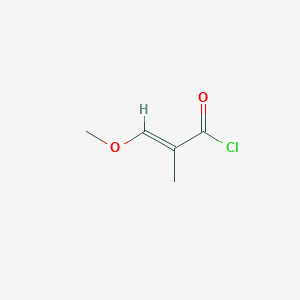
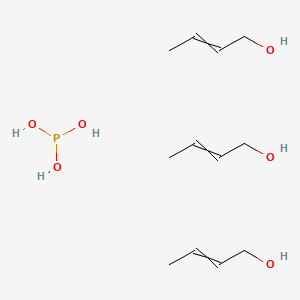
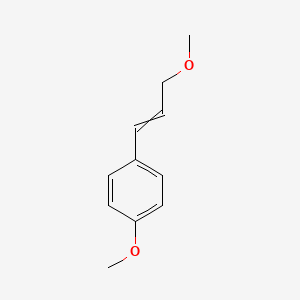
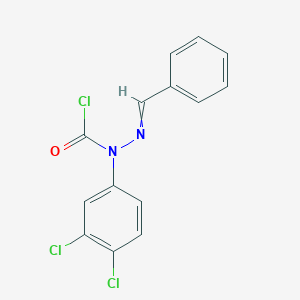

![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
